molecular formula C24H15Cl2N5OS B399699 1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Cat. No.: B399699
M. Wt: 492.4g/mol
InChI Key: KNJLVVCDWWLVMB-UHFFFAOYSA-N
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Description

1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a benzamide core substituted with dichloro groups and a naphthalenyl-benzotriazolyl moiety

Properties

Molecular Formula

C24H15Cl2N5OS

Molecular Weight

492.4g/mol

IUPAC Name

2,3-dichloro-N-[(2-naphthalen-1-ylbenzotriazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C24H15Cl2N5OS/c25-18-9-4-8-17(22(18)26)23(32)28-24(33)27-15-11-12-19-20(13-15)30-31(29-19)21-10-3-6-14-5-1-2-7-16(14)21/h1-13H,(H2,27,28,32,33)

InChI Key

KNJLVVCDWWLVMB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multiple steps

    Preparation of Benzotriazole Derivative: This step involves the reaction of an appropriate amine with a benzotriazole precursor under acidic conditions.

    Introduction of Naphthalenyl Group: The naphthalenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of Benzamide Linkage: The benzamide linkage is formed by reacting the intermediate with a benzoyl chloride derivative.

    Introduction of Dichloro Groups: The final step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dichloro groups.

Scientific Research Applications

1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
  • N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
  • N-naphthalen-2-yl-benzamide

Uniqueness

1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its specific substitution pattern and the presence of both naphthalenyl and benzotriazolyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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